molecular formula C21H14ClN3O2 B2863057 N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-83-0

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2863057
CAS No.: 338975-83-0
M. Wt: 375.81
InChI Key: CRWCWHDHJBEYMX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a 4-chlorophenyl group, a phenyl ring, and a carboxamide moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCWHDHJBEYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors

Mode of Action

It is known that aromatic compounds can interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, which can in turn affect cellular processes.

Pharmacokinetics

A study on similar compounds suggests that they have good kinetic solubilities and are metabolically stable in vitro. These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain compounds can be degraded or transformed under specific environmental conditions, potentially affecting their efficacy

Biological Activity

N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a phthalazine core substituted with a 4-chlorophenyl group and a phenyl group. The molecular formula is C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 328.78 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF75.2Apoptosis induction
HT-296.8Cell cycle arrest in G2/M phase
A549 (lung)7.5Inhibition of tubulin polymerization

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

3. Antimicrobial Activity

In addition to its anticancer effects, this compound has shown moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Salmonella typhi128Weak

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of phthalazine exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study suggested that structural modifications could enhance potency and selectivity against tumor cells .
  • Anti-inflammatory Mechanism : Research conducted by Omar et al. demonstrated that compounds similar to this compound could significantly reduce inflammation markers in animal models, indicating potential therapeutic applications for chronic inflammatory conditions .
  • Antimicrobial Properties : A comparative study on the antimicrobial efficacy of various phthalazine derivatives showed that this compound had notable activity against gram-positive bacteria and was effective in inhibiting biofilm formation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules:

Key Structural Features:
  • Phthalazine Core : A bicyclic aromatic system distinct from quinazoline (found in ) but similar in nitrogen atom positioning.
  • 4-Chlorophenyl Substituent : A common pharmacophore in agrochemicals and pharmaceuticals, enhancing lipophilicity and target binding (e.g., ).
  • Carboxamide Linkage : Critical for hydrogen-bonding interactions, as seen in hydroxamic acids () and maleimide derivatives ().

Table 1: Structural Comparison of Analogs

Compound Class Core Structure Key Substituents Reference
Target Compound Phthalazine 4-Chlorophenyl, phenyl, carboxamide N/A
Quinazoline Derivatives () Quinazoline Thioxothiazolidin-3-yl, thioacetamide
Maleimide Derivatives () Maleimide Halogenated phenyl groups
Hydroxamic Acids () Cycloalkane/aryl Chlorophenyl, hydroxycarboxamide
Insecticidal Activity:

Compounds with 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid (a neonicotinoid insecticide). This highlights the role of halogenated aromatic systems in enhancing pesticidal efficacy .

Table 2: Insecticidal Activity of 4-Chlorophenyl Derivatives

Compound Activity (vs. Acetamiprid) Target Organism Reference
N-(4-chlorophenyl)-pyridine derivative Higher Aphis craccivora
Target Compound* Not reported N/A N/A
Enzyme Inhibition:

Halogenated phenyl groups in maleimide derivatives (e.g., N-(4-chlorophenyl)maleimide) show potent inhibition of monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM. Notably, the size of the halogen (F, Cl, Br, I) has minimal impact on activity, suggesting electronic effects dominate .

Table 3: Halogen Substituent Effects on MGL Inhibition

Compound Substituent IC50 (μM) Reference
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Effects of Substituents on Activity

  • Halogen Position : Para-substitution (4-position) optimizes steric and electronic interactions in enzyme inhibition ().
  • Carboxamide vs.
  • Heterocyclic Core : Phthalazine derivatives may offer enhanced π-π stacking versus quinazoline analogs (), influencing DNA intercalation or enzyme binding.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of phthalazine precursors and subsequent coupling with 4-chlorophenyl groups. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity in substitution reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate formation .
  • Catalysts : Amine bases (e.g., triethylamine) or phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction efficiency .
  • Stoichiometry : Precise molar ratios of reagents (e.g., 1:1.2 for amine coupling) minimize side products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the phthalazine core and substituents .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C21_{21}H14_{14}ClN3_{3}O2_{2}) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent), followed by aqueous buffers (pH 4–10). Chlorophenyl and carboxamide groups confer moderate hydrophobicity; solubility may improve with co-solvents like PEG-400 .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxo and amide groups are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain variations) impact bioactivity?

  • Methodological Answer :
  • Halogen effects : Replace 4-chlorophenyl with 4-fluorophenyl to assess changes in target binding (e.g., kinase inhibition). Fluorine’s electronegativity may enhance dipole interactions .
  • Side-chain optimization : Introduce methyl or methoxy groups to the phenyl ring to modulate steric hindrance and π-π stacking. Computational docking (e.g., AutoDock Vina) predicts binding affinity shifts .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide to evaluate metabolic stability changes .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :
  • Target-specific assays : Use kinase profiling panels to identify off-target interactions (e.g., JAK2 vs. EGFR kinases) .
  • Dose-response studies : Compare IC50_{50} values across cell lines (e.g., HeLa vs. RAW264.7 macrophages) to clarify context-dependent activity .
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to divergent results .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME predict logP (target ~2–3 for blood-brain barrier penetration) and CYP450 metabolism risks .
  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., with COX-2 or PARP1) to optimize binding kinetics and residence time .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends to prioritize synthetic targets .

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